molecular formula C7H5NO B14441567 Oxepine-2-carbonitrile CAS No. 73654-43-0

Oxepine-2-carbonitrile

Cat. No.: B14441567
CAS No.: 73654-43-0
M. Wt: 119.12 g/mol
InChI Key: PHHBNGUYMUPILJ-UHFFFAOYSA-N
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Description

Oxepine-2-carbonitrile is a heterocyclic organic compound characterized by a seven-membered ring containing one oxygen atom and a nitrile group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxepine-2-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with 1,4-dichloro-2-nitrobenzene can yield this compound through a cyclocondensation process . Another method involves the use of per-O-acetyl septanoses as key intermediates in a seven-step synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Oxepine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxepin derivatives.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The nitrile group can participate in substitution reactions, leading to the formation of various substituted oxepines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine (Br2) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxepin oxides, while reduction can produce reduced oxepine derivatives.

Scientific Research Applications

Oxepine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxepine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

73654-43-0

Molecular Formula

C7H5NO

Molecular Weight

119.12 g/mol

IUPAC Name

oxepine-2-carbonitrile

InChI

InChI=1S/C7H5NO/c8-6-7-4-2-1-3-5-9-7/h1-5H

InChI Key

PHHBNGUYMUPILJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(OC=C1)C#N

Origin of Product

United States

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